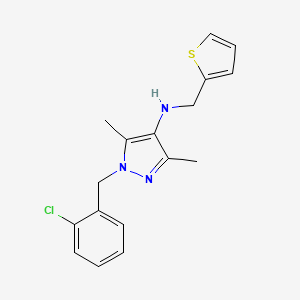![molecular formula C15H14N2O2S2 B3216739 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide CAS No. 1172735-13-5](/img/structure/B3216739.png)
2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide
Overview
Description
2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide is a complex organic compound that features a furan ring, a benzo[d]thiazole moiety, and a carboxamide group
Mechanism of Action
Target of Action
The compound, 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to inhibit cox-1 , act as quorum-sensing inhibitors in Gram-negative bacteria , and show cytotoxicity activity on human tumor cell lines .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain . Other thiazole derivatives have shown promising quorum-sensing inhibition in the LasB system of Gram-negative bacteria . This suggests that they can interfere with bacterial communication and coordination, potentially affecting biofilm formation, virulence production, and other pathogenic behaviors .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, thereby affecting the prostaglandin synthesis pathway and leading to anti-inflammatory effects . Other thiazole derivatives have been reported to inhibit quorum sensing in bacteria, thereby affecting bacterial communication and coordination .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have shown promising quorum-sensing inhibition in the LasB system of Gram-negative bacteria , suggesting that they can interfere with bacterial communication and coordination .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole moiety, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone. The final step involves coupling the benzo[d]thiazole and furan moieties through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Solvent selection and purification methods would also be optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, palladium on carbon.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of the benzo[d]thiazole moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: Known for its antimicrobial properties.
Benzothiazole: Used in the synthesis of various pharmaceuticals and dyes.
Furan-3-carboxamide: A simpler analog that could be used as a building block in organic synthesis.
Uniqueness
2,5-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)furan-3-carboxamide is unique due to the combination of the benzo[d]thiazole and furan moieties, which could confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-8-6-11(9(2)19-8)14(18)16-10-4-5-12-13(7-10)21-15(17-12)20-3/h4-7H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTMTLFUMWLSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3216663.png)
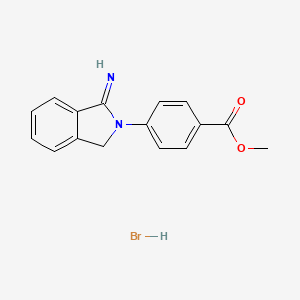



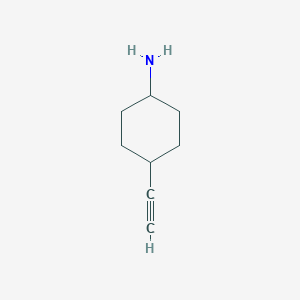
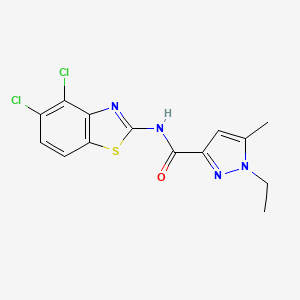
![2-methanesulfonyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B3216706.png)
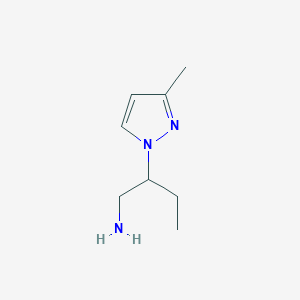

![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole](/img/structure/B3216720.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3216743.png)
